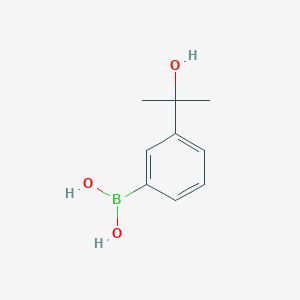

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(2-hydroxypropan-2-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-9(2,11)7-4-3-5-8(6-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCVKWLBDVTRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)(C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703088 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955369-43-4 | |

| Record name | [3-(2-Hydroxypropan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a valuable building block in contemporary organic synthesis and medicinal chemistry. The presented methodology is centered around the robust and widely adopted organometallic pathway involving the formation of a Grignard reagent, followed by electrophilic trapping with a trialkyl borate and subsequent hydrolysis. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for specific procedural choices, and field-proven insights for troubleshooting and purification. The protocol is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and high purity of the final compound.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are foundational pillars of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their stability, low toxicity, and functional group tolerance have made them indispensable reagents for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The target molecule, this compound (CAS 955369-43-4), is of particular interest.[5][6] The tertiary alcohol moiety introduces a point of hydrophilicity and a potential hydrogen bond donor, while the meta-substituted boronic acid provides a versatile handle for palladium-catalyzed coupling reactions. This unique combination of features makes it a strategic intermediate in the development of novel therapeutic agents and functional organic materials. This guide presents a reliable and scalable synthesis to access this key compound.

Synthetic Strategy: An Organometallic Approach

The chosen synthetic route leverages a classic and highly effective method for arylboronic acid preparation: the reaction of an aryl Grignard reagent with a borate ester.[7][8][9] This pathway is favored for its high yields and the ready availability of starting materials. The overall transformation can be visualized as a three-stage process:

-

Grignard Reagent Formation: Generation of an arylmagnesium halide from the corresponding aryl bromide under strictly anhydrous conditions.

-

Borylation: Electrophilic trapping of the nucleophilic Grignard reagent with trimethyl borate at low temperature to form a boronate ester intermediate.[10][11][12]

-

Hydrolysis and Purification: Acid-catalyzed hydrolysis of the boronate ester to yield the final boronic acid, followed by a specialized purification protocol to isolate the product in high purity.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1stsci.com [1stsci.com]

- 6. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]

- 7. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 8. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 9. youtube.com [youtube.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 12. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

An In-Depth Technical Guide to (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid is a versatile synthetic building block that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining a phenylboronic acid moiety with a tertiary alcohol, offer a valuable scaffold for the development of novel therapeutics and complex organic molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, offering insights for its effective utilization in research and drug development.

Boronic acids, as a class of compounds, are widely recognized for their utility in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The boronic acid functional group serves as a stable, yet reactive, handle for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the ability of boronic acids to reversibly interact with diols has led to their exploration in the design of sensors and drug delivery systems. The presence of the 2-hydroxypropan-2-yl substituent in the meta position of the phenyl ring introduces an additional functional group that can influence the compound's solubility, reactivity, and potential for further derivatization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 955369-43-4 | [2] |

| Molecular Formula | C₉H₁₃BO₃ | [3] |

| Molecular Weight | 180.01 g/mol | [3] |

| Appearance | White to off-white solid | - |

| Melting Point | 110 - 116 °C | - |

| Density | 1.16 ± 0.1 g/cm³ (at 20°C) | - |

| Solubility | Slightly soluble in DMSO and Methanol | - |

| pKa | Not experimentally determined. Estimated to be in the typical range for arylboronic acids (around 8-10 in aqueous solution), influenced by the electron-donating nature of the alkyl substituent. | [4][5] |

Structure:

Caption: Chemical structure of this compound.

Synthesis

The most common and practical laboratory synthesis of this compound involves a Grignard reaction of the corresponding aryl bromide, 2-(3-bromophenyl)propan-2-ol, with a trialkyl borate followed by acidic hydrolysis. This method is widely applicable for the preparation of various arylboronic acids.[1]

Reaction Scheme:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol (Illustrative):

Disclaimer: This is an illustrative protocol based on general procedures for the synthesis of arylboronic acids. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiment.

Materials:

-

2-(3-bromophenyl)propan-2-ol

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 2-(3-bromophenyl)propan-2-ol in anhydrous THF dropwise via the dropping funnel to initiate the reaction.

-

Once the reaction has started (as indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the aryl bromide at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of triisopropyl borate in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl.

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of an organic solvent and hexanes) to afford the pure product as a white to off-white solid.

-

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):

-

Aromatic Protons (4H): A complex multiplet in the aromatic region (typically δ 7.2-8.0 ppm). The meta-substitution pattern will lead to distinct signals for the four aromatic protons.

-

Hydroxyl Protons (3H): Two broad singlets. One for the two B(OH)₂ protons and another for the tertiary alcohol -OH proton. The chemical shift of these protons is highly dependent on the solvent and concentration.

-

Methyl Protons (6H): A singlet in the aliphatic region (typically δ 1.5-1.7 ppm) corresponding to the two equivalent methyl groups of the 2-hydroxypropan-2-yl substituent.

Expected ¹³C NMR Spectral Data (in CDCl₃ or DMSO-d₆):

-

Aromatic Carbons (6C): Six distinct signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the boron atom (ipso-carbon) may be broad or difficult to observe due to quadrupolar relaxation.

-

Tertiary Alcohol Carbon (1C): A signal around δ 70-75 ppm for the carbon bearing the hydroxyl group.

-

Methyl Carbons (2C): A signal in the aliphatic region (typically δ 30-35 ppm) for the two equivalent methyl carbons.

Expected IR Spectral Data (KBr pellet or Nujol mull):

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid and the tertiary alcohol.

-

B-O Stretching: A strong absorption band around 1350 cm⁻¹.

-

C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

Applications in Drug Discovery and Development

This compound is a valuable building block in drug discovery due to the versatility of the boronic acid moiety. Its primary application lies in Suzuki-Miyaura cross-coupling reactions to construct biaryl and heteroaryl-aryl structures, which are common motifs in many pharmaceutical agents.[1][6]

Workflow for Utilizing this compound in Suzuki-Miyaura Coupling:

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

The 2-hydroxypropan-2-yl group can also serve as a point for further functionalization or can contribute to the overall pharmacokinetic profile of the final molecule, potentially improving properties such as solubility and metabolic stability. While specific examples of its incorporation into late-stage clinical candidates or marketed drugs are not widely published, its structural motif is of interest in the design of inhibitors for various enzymes and receptors.

Stability and Storage

Arylboronic acids are generally stable compounds, but they can be susceptible to certain degradation pathways.

-

Oxidative Degradation: The carbon-boron bond can be cleaved under oxidative conditions.[7][8] It is advisable to store the compound under an inert atmosphere to minimize contact with oxygen.

-

Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, boronic acids can undergo hydrolysis to the corresponding arene. The stability of boronic acids to hydrolysis is a subject of ongoing research.[9]

-

Anhydride Formation (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines, especially upon heating or in non-polar solvents. This is a common equilibrium and often does not hinder their reactivity in cross-coupling reactions, as the boroxine can be readily hydrolyzed back to the boronic acid in the presence of water.

Recommended Storage: For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and the reactivity of the boronic acid group make it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, handling, and reactivity is crucial for its successful application in the development of novel pharmaceuticals and other advanced materials. As the demand for sophisticated organic molecules continues to grow, the importance of such functionalized building blocks in the repertoire of synthetic chemists is undeniable.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]

- 3. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

- 9. researchgate.net [researchgate.net]

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid CAS number 955369-43-4 information

An In-Depth Technical Guide to (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS 955369-43-4)

Introduction

Boronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and versatile reactivity.[1][2] Since their initial synthesis in 1860, and particularly after the FDA approval of the boronic acid-containing drug Bortezomib in 2003, interest in these compounds for medicinal chemistry has surged.[1][3] This guide focuses on a specific, highly functionalized building block: This compound (CAS 955369-43-4). As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive understanding of this reagent's synthesis, core applications, and strategic value in drug discovery programs. We will explore the causality behind its use, from the mechanistic intricacies of its reactions to the pharmacological rationale for incorporating its unique structural motif.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of a reagent is the first step toward its effective utilization. This compound is a bifunctional molecule, featuring a boronic acid group for cross-coupling and a tertiary alcohol for modulating physicochemical properties.

| Property | Value | Source |

| CAS Number | 955369-43-4 | [4] |

| Molecular Formula | C₉H₁₃BO₃ | - |

| Molecular Weight | 180.01 g/mol | - |

| Appearance | White to off-white solid/powder | [5] |

| Purity | Typically ≥98% | [4] |

| SMILES | OB(c1cccc(c1)C(O)(C)C)O | [4] |

Boronic acids are mild Lewis acids that are generally stable and easy to handle.[2] However, they are prone to dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water.[2]

Synthesis Strategy and Mechanistic Rationale

While numerous methods exist for synthesizing arylboronic acids, the most common and reliable route involves the reaction of an organometallic intermediate with a borate ester.[1][2] This pathway is chosen for its high efficiency and broad substrate scope.

The logical precursor for our target compound is an aryl halide, specifically 1-bromo-3-(2-hydroxypropan-2-yl)benzene . The synthesis proceeds via a Grignard or organolithium intermediate.

Generalized Synthetic Workflow

Caption: Generalized synthesis of the target boronic acid.

Causality in the Synthesis:

-

Formation of the Organometallic: The reaction of the aryl bromide with magnesium (to form a Grignard reagent) or an organolithium reagent creates a nucleophilic aryl carbon. This polarity reversal is the key to the subsequent step. This reaction is typically performed in an anhydrous ether solvent like THF.[6]

-

Borylation: The highly reactive Grignard reagent is added to a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), at very low temperatures (-78 °C to 0 °C).[6] The low temperature is critical to prevent side reactions, such as the addition of multiple aryl groups to the boron center. The boron atom in the borate ester is electrophilic, making it a perfect target for the nucleophilic arylmetal.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid workup. This step protonates the alkoxy groups, which are then eliminated as alcohols, yielding the final dihydroxy(aryl)borane—the boronic acid.[2]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl systems common in pharmaceuticals.[7][8]

The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[9]

The Catalytic Cycle

The mechanism is a well-defined catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., CO₃²⁻), which forms a more nucleophilic "ate" complex [R²B(OH)₃]⁻.[8][9] This is the rate-determining step for many Suzuki couplings.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated as the final biaryl product (R¹-R²), regenerating the Pd(0) catalyst to continue the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol is adapted from a standard, reliable procedure and tailored for the use of this compound.[7] It represents a self-validating system where careful execution ensures high yields and purity.

Objective: To synthesize 3-Aryl-α,α-dimethylbenzyl alcohol via Suzuki coupling.

Materials:

-

Aryl Halide (e.g., 4-iodotoluene, 1.0 equiv)

-

This compound (1.1 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.003 equiv)

-

Triphenylphosphine (PPh₃, 0.01 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃, 1.3 equiv)

-

n-Propanol

-

Ethyl Acetate

-

Deionized Water

-

Brine

Step-by-Step Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 5.0 mmol, 1.09 g of 4-iodotoluene) and this compound (5.5 mmol, 0.99 g).

-

Add n-propanol (15 mL).

-

Stir the mixture for 10-15 minutes at room temperature to ensure dissolution.

-

Rationale: n-Propanol is an excellent solvent for this reaction, dissolving both organic and, to some extent, aqueous components, creating a homogenous reaction environment.

-

-

Catalyst and Base Addition:

-

To the solution, add palladium acetate (0.015 mmol, 3.4 mg) and triphenylphosphine (0.05 mmol, 13.1 mg).

-

Add 2M aqueous sodium carbonate (3.25 mL) and deionized water (2.0 mL).

-

Rationale: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst. The aqueous base is essential for activating the boronic acid for the transmetalation step.[7][9]

-

-

Reaction Execution:

-

Fit the flask with a nitrogen inlet balloon and heat the solution to reflux (approx. 97 °C).

-

Maintain reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate mobile phase.

-

Rationale: Heating accelerates the reaction rate. The inert nitrogen atmosphere prevents the oxidation and degradation of the Pd(0) catalyst.

-

-

Workup and Extraction:

-

Cool the reaction to room temperature. Add deionized water (10 mL) and stir.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate (15 mL).

-

Separate the layers and extract the aqueous layer again with ethyl acetate (15 mL).

-

Combine the organic extracts and wash sequentially with 5% sodium carbonate solution (2 x 15 mL) and brine (2 x 15 mL).

-

Rationale: The workup removes the inorganic salts, the base, and any water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.[7]

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a hexane/methanol mixture or by flash column chromatography on silica gel.

-

Rationale: Purification is necessary to remove the catalyst residues, phosphine oxides, and any unreacted starting materials, yielding the final product in high purity.

-

Strategic Value in Medicinal Chemistry

The choice of a building block in drug discovery is a deliberate act of molecular engineering. The (3-(2-Hydroxypropan-2-yl)phenyl) motif is incorporated to bestow specific, desirable properties on a lead compound.

-

Improved Aqueous Solubility: The prominent hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, which can significantly enhance the solubility of a larger, more hydrophobic molecule in aqueous media. This is a critical parameter for oral bioavailability.

-

Enhanced Metabolic Stability: The tertiary alcohol is sterically hindered and lacks an adjacent proton, making it resistant to oxidation by cytochrome P450 enzymes, a major pathway for drug metabolism. This can increase the half-life and duration of action of a drug.

-

Vectorial Control of Properties: The meta-substitution pattern (position 3) provides a specific spatial orientation for the bulky 2-hydroxypropan-2-yl group relative to the core of the molecule. This precise vector can be crucial for optimizing binding affinity and selectivity for a biological target by probing a specific pocket in an enzyme or receptor.

-

Versatile Intermediate: Boronic acids are not only used for Suzuki couplings. They can participate in other reactions, such as Chan-Lam coupling to form C-N or C-O bonds, or be used as protecting groups for diols, adding to their synthetic utility.[2][3]

Safety and Handling

As with all chemical reagents, proper handling of this compound is essential. The following guidelines are synthesized from safety data sheets for this and similar boronic acids.

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][10][11] Harmful if swallowed.[10][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11] Use in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Minimize dust generation and accumulation.[5] Wash hands thoroughly after handling.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][10] Boronic acids can be hygroscopic; protection from moisture is recommended to prevent boroxine formation.[12]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[5][10]

-

Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[5][10]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[5][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][11]

-

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

solubility and stability of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

An In-depth Technical Guide to the Solubility and Stability of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

Foreword: Contextualizing the Compound

This compound (CAS No: 955369-43-4) is an arylboronic acid derivative of significant interest in modern synthetic and medicinal chemistry.[1][2] Its structure, featuring a boronic acid moiety for versatile cross-coupling reactions and a tertiary alcohol for potential hydrogen bonding interactions, makes it a valuable building block. However, like all boronic acids, its utility is fundamentally governed by its physicochemical properties—namely, its solubility in relevant solvent systems and its stability during storage and reaction.

This guide provides an in-depth analysis of these critical parameters. We move beyond simple data reporting to explore the underlying chemical principles and provide robust, field-tested protocols for characterization. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, a cornerstone of successful research and development in the pharmaceutical sciences.

Part 1: The Solubility Profile

Understanding the solubility of this compound is paramount for its effective use, from designing homogeneous reaction mixtures to developing formulations for biological screening.[3] Its solubility is a tale of two parts: the hydrophilic boronic acid and hydroxyl groups, which favor polar solvents, and the lipophilic phenyl ring, which favors organic media.

Physicochemical Drivers of Solubility

The molecular structure dictates its solubility behavior:

-

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety and the tertiary alcohol group are potent hydrogen bond donors and acceptors. This facilitates dissolution in protic polar solvents like water, methanol, and ethanol.

-

Lewis Acidity: The sp²-hybridized boron atom possesses a vacant p-orbital, making the molecule a mild Lewis acid.[4] At physiological or higher pH, it can accept a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.[5]

-

Aromatic System: The phenyl ring contributes to its solubility in a range of organic solvents, particularly those with some polarity like Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), and acetone.[6][7]

-

Intermolecular Interactions: In the solid state, arylboronic acids often form hydrogen-bonded dimers or extended networks.[4][8] In aqueous solutions, they can undergo dehydration to form less soluble, cyclic trimeric anhydrides known as boroxines.[4][9] This equilibrium is a critical factor limiting aqueous solubility.

Quantitative Equilibrium Solubility Determination

To obtain definitive solubility data, the equilibrium shake-flask method is the gold standard.[10][11] This protocol is designed to measure the thermodynamic solubility, representing the true saturation point of the compound in a given solvent at a specific temperature.

Rationale for Experimental Choices:

-

Excess Solid: Using a surplus of the solid compound is crucial to ensure that the solution reaches saturation and that equilibrium is established between the dissolved and undissolved states.

-

Prolonged Equilibration: An incubation period of 24-72 hours with consistent agitation ensures that the system overcomes kinetic barriers to dissolution and reaches a true thermodynamic equilibrium.[10][12]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 37 ± 1 °C for biological relevance) is essential for reproducibility.[10]

-

Phase Separation: Accurate quantification requires complete removal of undissolved microparticulates. Filtration through a low-binding membrane (e.g., 0.22 µm PVDF) is preferred over centrifugation, which can leave fine particles suspended.[3]

-

Validated Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity, allowing for the separation of the parent compound from any potential degradants.[3][12]

Experimental Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial.

-

Incubation: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 48-72 hours.[10][12]

-

Sampling & Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve prepared from the same compound.

-

Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate.[10]

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Solubility Data Summary

The following table summarizes the expected solubility of this compound in common laboratory solvents, based on its structure and data for related compounds.[4][6][13]

| Solvent System | Type | Expected Solubility | Rationale / Notes |

| Water (pH ~5-6) | Polar Protic | Slightly Soluble | H-bonding is favorable, but limited by lipophilic ring and boroxine formation.[14][15] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Sparingly to Slightly Soluble | At neutral pH, a fraction exists as the more soluble boronate anion, but boroxine formation still occurs. |

| Methanol / Ethanol | Polar Protic | Soluble | Excellent H-bonding capability and moderate polarity effectively solvate the molecule.[6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Strong H-bond acceptor and high polarity make it an excellent solvent for boronic acids.[6] |

| Acetone | Polar Aprotic | Soluble | Good balance of polarity to dissolve the molecule.[7] |

| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | Less polar than other organic solvents, providing moderate solvating power. |

| Dichloromethane (DCM) | Nonpolar | Very Slightly Soluble | Insufficient polarity to effectively solvate the hydrophilic boronic acid and alcohol groups. |

| Hexanes | Nonpolar | Practically Insoluble | Dominated by nonpolar interactions; cannot overcome the energy of the solid-state lattice.[4] |

Part 2: The Stability Profile & Degradation Pathways

The stability of a boronic acid is not absolute; it is susceptible to specific degradation pathways that must be understood to ensure its integrity in storage and application.[16] Forced degradation (or stress testing) is an essential tool for rapidly identifying these liabilities.[17][18]

Intrinsic Stability of Arylboronic Acids

Two primary degradation pathways are of concern for arylboronic acids:

-

Dehydration to Boroxines: This is a reversible condensation reaction of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms, eliminating three molecules of water.[4][9] This is particularly relevant in the solid state upon heating and in non-aqueous solutions.

-

Oxidation: The carbon-boron bond is susceptible to cleavage by oxidative species. For phenylboronic acids, this typically results in the formation of the corresponding phenol.[19][20] This pathway is a significant concern in biological systems or when using oxidizing reagents.[21]

Experimental Workflow: Forced Degradation Study

This protocol is designed to induce 5-20% degradation, which is sufficient to identify and characterize potential degradants without completely destroying the parent compound.[17]

Rationale for Experimental Choices:

-

Controlled Stress: Conditions are chosen to be more severe than standard storage but are not intended to be destructive. This allows for the identification of relevant, not artifactual, degradation products.[18]

-

Parallel Controls: A control sample, protected from the stress condition, is run in parallel for each experiment. This is critical to distinguish stress-induced degradation from any inherent instability of the compound in the solvent system.

-

Mass Balance: A key aspect of a self-validating stability-indicating method is achieving mass balance. The sum of the parent compound and all detected degradation products should account for ~100% of the initial concentration, ensuring all major species are observed.

Experimental Protocol: Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 70 °C for 24 hours.[17]

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for 8 hours.

-

Oxidation: Add 3% H₂O₂. Keep at room temperature in the dark for 24 hours.[17]

-

Thermal Stress (Solution): Heat the stock solution at 70 °C for 48 hours.

-

Thermal Stress (Solid): Store the solid compound at 105 °C for 24 hours, then dissolve for analysis.

-

Photolytic Stress: Expose the stock solution to UV (200 w-hr/m²) and visible (1.2 million lux-hr) light, as per ICH Q1B guidelines.

-

-

Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a non-stressed control, by HPLC-UV/MS to identify and quantify the parent compound and any degradation products.

Analysis of Major Degradation Pathways

References

- 1. 1stsci.com [1stsci.com]

- 2. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. 3-(2-hydroxypropan-2-yl)phenylboronic acid CAS#: 955369-43-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 10. who.int [who.int]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 16. biomedres.us [biomedres.us]

- 17. Forced Degradation Studies - STEMart [ste-mart.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Boronic Acids in Drug Discovery

Boronic acids, organoboron compounds featuring a carbon-boron bond, have transitioned from niche chemical curiosities to indispensable tools in the arsenal of medicinal chemists. First synthesized in 1860, their unique electronic properties and versatile reactivity have established them as crucial building blocks in the synthesis of complex organic molecules.[1] Their stability, low toxicity, and ability to form reversible covalent bonds with biological targets have propelled them into the forefront of drug design.[1][2] This guide delves into the discovery and synthetic methodologies of a particularly valuable derivative, (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a compound poised to play a significant role in the development of novel therapeutics.

While the seminal publication detailing the initial synthesis of this compound (CAS Number: 955369-43-4) remains elusive in readily accessible literature, its emergence is intrinsically linked to the broader expansion of boronic acid chemistry in drug discovery programs. It is highly probable that its first preparation was documented within the extensive experimental sections of patents focused on more complex, biologically active molecules, where it served as a critical intermediate. This guide, therefore, provides a comprehensive overview of the likely synthetic routes and established applications of this important compound, grounded in authoritative chemical principles.

The Strategic Importance of the 2-Hydroxypropan-2-yl Moiety

The functional group appended to the phenylboronic acid core is of paramount importance in modulating the physicochemical and pharmacological properties of a molecule. The tertiary alcohol of the 2-hydroxypropan-2-yl group in this compound offers several strategic advantages in drug design:

-

Enhanced Solubility: The hydroxyl group can participate in hydrogen bonding, which generally improves the aqueous solubility of the parent molecule. This is a critical parameter for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The tertiary nature of the alcohol provides steric hindrance, which can protect the molecule from rapid metabolism, potentially leading to a longer biological half-life.

-

Introduction of a Chiral Center: While the parent boronic acid is achiral, the 2-hydroxypropan-2-yl group can serve as a precursor to chiral structures or can be modified to introduce chirality, a key feature in many modern pharmaceuticals for achieving target specificity and reducing off-target effects.

-

Modulation of Electronic Properties: The substituent on the phenyl ring influences the Lewis acidity of the boronic acid, which can be fine-tuned to optimize interactions with biological targets.

The Synthetic Pathway: A Retro-Synthetic Approach

The synthesis of this compound can be logically approached through a retro-synthetic analysis, starting from the target molecule and working backward to readily available starting materials. A highly plausible and widely utilized method for the formation of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: A simplified retrosynthetic pathway for the target molecule.

Experimental Protocol: A Step-by-Step Guide to Synthesis

The following detailed protocol outlines a robust and scalable laboratory synthesis of this compound. This procedure is a composite of well-established methods for the synthesis of substituted phenylboronic acids.

Part 1: Synthesis of 2-(3-Bromophenyl)propan-2-ol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Reagent Formation: Add a solution of 1-bromo-3-iodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction. The reaction mixture should be gently heated to maintain a steady reflux.

-

Addition of Acetone: Once the magnesium has been consumed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of dry acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(3-bromophenyl)propan-2-ol, can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

-

Lithium-Halogen Exchange: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-bromophenyl)propan-2-ol (1.0 eq) in anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes.

-

Borylation: To the cooled solution, add triisopropyl borate (1.5 eq) dropwise. The reaction mixture is then allowed to warm slowly to room temperature overnight.

-

Hydrolysis and Purification: Cool the reaction mixture to 0 °C and acidify with 2 M hydrochloric acid until the pH is approximately 2. Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization.

Diagram 2: Synthetic Workflow for this compound

Caption: A step-by-step visualization of the synthetic process.

Quantitative Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| This compound | 955369-43-4 | C₉H₁₃BO₃ | 180.01 | >95% (typical) |

Applications in Drug Development: A Scaffolding for Innovation

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction allows for the facile connection of the (3-(2-Hydroxypropan-2-yl)phenyl) moiety to various aromatic and heteroaromatic systems, which are common scaffolds in drug molecules.

Potential therapeutic areas where this building block could be employed include:

-

Enzyme Inhibitors: The boronic acid moiety is a well-established pharmacophore for inhibiting serine proteases and other enzymes.[4][5] The 2-hydroxypropan-2-yl group can provide additional interactions within the enzyme's active site, enhancing potency and selectivity.

-

Receptor Modulators: By incorporating this fragment into larger molecules, medicinal chemists can develop novel ligands for a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.

-

Anticancer Agents: The development of novel anticancer agents often relies on the synthesis of diverse chemical libraries. The use of this compound in Suzuki coupling reactions enables the rapid generation of such libraries for high-throughput screening.

Conclusion: A Bright Future for a Versatile Intermediate

While the specific historical "discovery" of this compound may be embedded within the broader narrative of pharmaceutical research, its value as a synthetic intermediate is undeniable. The combination of a reactive boronic acid handle and a functionally rich 2-hydroxypropan-2-yl group provides a powerful platform for the design and synthesis of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of versatile and strategically designed building blocks like this compound will only increase, solidifying its place as a key component in the modern drug discovery landscape.

References

- 1. CA3099916A1 - Bio-based medicines and methods of increasing patient compliance - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(3-(2-Hydroxypropan-2-yl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and organic synthesis, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling. Its unique trifunctional nature—offering a boronic acid for cross-coupling, a phenyl ring as a scaffold, and a tertiary alcohol for further functionalization or to modulate physicochemical properties—makes it a versatile reagent. However, as with any reactive chemical, a thorough understanding of its hazard profile and strict adherence to safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This technical guide provides a comprehensive overview of the known hazards associated with this compound and its chemical class. It outlines field-proven safety precautions, handling procedures, and emergency responses tailored for research and drug development settings.

Section 1: Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, data from structurally related boronic acids and established GHS classifications provide a strong basis for a thorough risk assessment. The primary hazards are associated with irritation and acute toxicity upon ingestion.

Based on GHS classifications for similar boronic acid compounds, this compound should be handled as a substance that is:

Table 1: GHS Hazard Summary for Arylboronic Acids

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][3][4][5] |

The causality behind these hazards lies in the chemical nature of boronic acids. The boron atom is electrophilic, and the acidic protons of the hydroxyl groups can interact with biological macromolecules, leading to irritation. As a fine powder, the compound can easily become airborne, posing an inhalation risk.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial for mitigating exposure risks.

Engineering Controls

The primary engineering control for handling powdered this compound is a certified chemical fume hood.[6][7] This provides adequate ventilation to keep airborne concentrations low and protects the user from inhaling dust particles.[5] An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workspace.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection : Chemical safety goggles are required at all times.[5][8] A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.[6][8]

-

Hand Protection : Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[6][8] Gloves should be inspected before each use and changed immediately if contaminated.[8]

-

Body Protection : A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes, must be worn to protect the skin from accidental spills.[8]

-

Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[5][8]

Caption: Workflow for assessing the work area and donning the correct PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to strict operational protocols is critical for the safe handling and storage of this compound.

Handling

-

Work Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Minimizing Dust : Minimize dust generation and accumulation during handling.[5] Use tools like a spatula for transfers instead of pouring the solid.[8][9]

-

Inert Atmosphere : While many boronic acids are relatively stable in air, for long-term storage or sensitive reactions, storing and handling under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[10]

-

Hygiene : Avoid all personal contact, including inhalation.[6] Do not eat, drink, or smoke in the laboratory.[4][6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Storage

-

Container : Store the compound in a tightly closed, properly labeled container.[5][7]

-

Conditions : Keep the container in a cool, dry, and well-ventilated place.[4][7] Refrigeration is often recommended for boronic acids.[3]

-

Moisture : Boronic acids can be hygroscopic and may cake upon moisture absorption.[11][12] This is often a reversible physical change, but it can complicate accurate weighing. In the solid state, three molecules of a boronic acid can dehydrate to form a boroxine, a stable cyclic trimer, which can affect stoichiometry.[13]

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[4][10]

Section 4: Emergency Procedures

Pre-planning for emergencies is essential. All personnel must be familiar with the location of safety equipment and the procedures to follow in case of an incident.

Spills

The response to a spill depends on its size and location.

-

Minor Spill (in a fume hood) :

-

Ensure you are wearing appropriate PPE.

-

Contain the spill with an inert absorbent material like sand or vermiculite.[6]

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[5][6] Avoid raising dust.[5][6]

-

Clean the spill area with soap and water.[14]

-

-

Major Spill (outside a fume hood or a large quantity) :

-

Evacuate all non-essential personnel from the area immediately.[6][14]

-

Alert others in the vicinity and notify your laboratory supervisor.

-

If safe to do so, increase ventilation by opening a window or activating an emergency exhaust.

-

Contact the institution's Environmental Health and Safety (EH&S) department for assistance.[15]

-

Accidental Exposure

Immediate action is critical in the event of personal exposure.

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Seek immediate medical attention.[5]

-

Skin Contact : Remove any contaminated clothing.[14] Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[4]

-

Inhalation : Move the affected person to fresh air immediately.[4][5] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.[5]

-

Ingestion : Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Caption: Decision-making workflow for responding to a chemical spill.

Section 5: Waste Disposal

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[6] Collect these materials in a designated, labeled, and sealed container for disposal through your institution's hazardous waste management program.[6] Do not dispose of this chemical down the drain.[6]

Conclusion

This compound is a valuable synthetic tool, but its potential hazards necessitate a culture of safety and preparedness. By understanding its risk profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can confidently and safely leverage this versatile compound in their pursuit of scientific discovery and drug development.

References

- 1. (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid | C9H13BO3 | CID 55267383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. angenechemical.com [angenechemical.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. laballey.com [laballey.com]

- 10. fishersci.com [fishersci.com]

- 11. borax.com [borax.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

A-Technical-Guide-to-Sourcing-and-Qualifying-(3-(2-Hydroxypropan-2-yl)phenyl)boronic-Acid-for-Drug-Discovery-and-Development

Abstract: This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the critical considerations and methodologies for sourcing and qualifying (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, a key building block in modern medicinal chemistry. The guide details a systematic approach to supplier evaluation, robust analytical techniques for quality control, and the scientific rationale underpinning these protocols. By integrating field-proven insights with established scientific principles, this document serves as a practical resource for ensuring the quality and consistency of this vital raw material in the pharmaceutical research and development pipeline.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in contemporary drug discovery and development.[1][2][3] Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the synthesis of complex organic molecules, enabling the rapid generation of diverse compound libraries for biological screening.[4] The boronic acid moiety, once perceived with caution, is now recognized for its unique chemical properties, including its ability to act as a bioisostere for carboxylic acids and its role in forming reversible covalent bonds with diols, a feature exploited in sensor technology and targeted drug delivery.[1][5][6]

This compound (CAS No. 955369-43-4) is a particularly valuable building block. The presence of the 2-hydroxypropan-2-yl substituent on the phenyl ring introduces a tertiary alcohol functionality, which can influence solubility, metabolic stability, and hydrogen bonding interactions of the final drug candidate. This unique combination of a reactive boronic acid group and a polar, non-ionizable side chain makes it an attractive starting material for the synthesis of novel therapeutic agents across various disease areas.

The success of any drug discovery program hinges on the quality and consistency of its starting materials. For a specialized reagent like this compound, a robust and well-documented supply chain is paramount. This guide provides a comprehensive framework for navigating the commercial landscape of suppliers in the USA and establishing a rigorous quality control workflow to ensure the integrity of this critical raw material.

Commercial Sourcing of this compound in the USA

Identifying a reliable supplier for a specialized chemical intermediate requires a thorough evaluation of several factors beyond mere availability. For researchers and procurement managers in the United States, the following suppliers have been identified as offering this compound.

| Supplier | Location | Notes |

| US Biological Life Sciences | USA | Offers the compound under CAS No. 955369-43-4 in highly purified grades, with pack sizes of 100mg and 250mg.[7] |

| Genprice | USA | Lists the compound as a high-quality laboratory reagent.[8] |

| Accela ChemBio Inc. | USA | Provides the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) with purity specifications of >=98% and 95% in various pack sizes.[9] |

| Alchem Pharmtech, Inc. | USA | Supplies the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) with a purity of 97+%.[9] |

| Synthonix Inc. | USA | Offers the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9).[9] |

| Aladdin Scientific | USA | Provides the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9) with a purity of 98+%.[9] |

| BLDpharm | Americas | Lists the related compound (4-(2-Hydroxypropan-2-yl)phenyl)boronic acid (CAS: 886593-45-9).[10] |

| Sobekbio Biosciences | Not Specified | Lists [3-(2-hydroxypropan-2-yl)phenyl]boronic acid (CAS: 955369-43-4) with a purity of 98%.[11] |

| Frontier Specialty Chemicals | USA | Maintains an extensive catalog of various boronic acids.[12] |

Causality Behind Supplier Selection:

The initial selection of a supplier should be based on a combination of factors:

-

Product Specification: The supplier must provide a detailed Certificate of Analysis (CoA) with clear specifications for purity, identity, and impurity profiles.

-

Scalability: For drug development programs, the supplier's ability to provide larger quantities of the material with consistent quality is crucial.

-

Regulatory Compliance: The supplier should adhere to relevant quality management systems (e.g., ISO 9001) to ensure traceability and batch-to-batch consistency.

-

Technical Support: A responsive and knowledgeable technical support team can be invaluable in addressing any queries regarding product handling, stability, and analytical methods.

In-House Quality Control and Analytical Validation

Upon receipt of this compound, a comprehensive in-house quality control (QC) assessment is essential to verify the supplier's CoA and ensure the material is fit for purpose. The following experimental protocols represent a robust QC workflow.

Identity Confirmation and Structural Elucidation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹¹B NMR are critical for confirming the identity and assessing the purity of boronic acids.

¹H NMR Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Chloroform-d is often avoided due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex and uninterpretable spectra.[13]

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The spectrum should be consistent with the structure of this compound. Key expected signals include aromatic protons in the meta-substituted pattern, a singlet for the two methyl groups, and a singlet for the tertiary alcohol proton. The boronic acid protons are often broad and may exchange with residual water in the solvent.

¹¹B NMR Protocol:

¹¹B NMR is particularly useful for observing the boron environment directly.

-

Sample Preparation: Prepare the sample as for ¹H NMR.

-

Instrument Parameters: Acquire the spectrum on an NMR spectrometer equipped with a broadband probe.

-

Data Analysis: A single, relatively broad peak is expected for the trigonal planar boronic acid.[14] The chemical shift can provide information about the electronic environment of the boron atom.[15][16]

B. Mass Spectrometry (MS)

MS provides an accurate mass measurement, confirming the elemental composition of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) in negative ion mode is often suitable for boronic acids, which can be deprotonated.

-

Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the deprotonated molecule [M-H]⁻.

Purity Assessment

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying the purity of the boronic acid and identifying any related impurities.

Protocol:

-

Column Selection: A reversed-phase C18 or C8 column is typically used.[17]

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid, is employed to achieve good separation.

-

Detection: UV detection at a wavelength where the phenylboronic acid chromophore absorbs (e.g., 254 nm) is standard.[18] A more selective method involves post-column derivatization with reagents like alizarin, which forms a fluorescent complex with boronic acids, allowing for highly sensitive and specific detection.[19][20][21]

-

Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Workflow for Supplier Qualification and Material Acceptance

The following diagram illustrates a logical workflow for the qualification of a new supplier and the acceptance of a new batch of this compound.

Caption: Workflow for sourcing and qualifying boronic acid.

Applications in Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Suzuki-Miyaura Coupling: This is the most prominent application, where the boronic acid is coupled with an aryl or vinyl halide/triflate to form a new C-C bond. This reaction is fundamental to the construction of biaryl and styrenyl scaffolds, which are prevalent in many drug molecules.[4]

-

Chan-Lam Coupling: This reaction enables the formation of carbon-heteroatom bonds, such as C-N and C-O bonds, by coupling the boronic acid with amines or alcohols.

-

Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form α-amino acids.

The 2-hydroxypropan-2-yl group can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with protein targets. It can also improve the physicochemical properties of the final compound, such as aqueous solubility, which is a critical parameter in drug development.

Conclusion

The successful integration of this compound into drug discovery and development programs is contingent upon a diligent and systematic approach to sourcing and quality control. By implementing the strategies and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with raw material variability and ensure the integrity and reproducibility of their scientific endeavors. A thorough understanding of the commercial landscape, coupled with robust in-house analytical validation, forms the foundation for a reliable and efficient supply chain, ultimately accelerating the path to novel therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. japsonline.com [japsonline.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-(2-hydroxypropan-2-yl)phenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 8. genprice.com [genprice.com]

- 9. 886593-45-9 CAS Manufactory [m.chemicalbook.com]

- 10. BLDpharm - Bulk Product Details [bldpharm.com]

- 11. [3-(2-hydroxypropan-2-yl)phenyl]boronic acid [sobekbio.com]

- 12. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 13. reddit.com [reddit.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. waters.com [waters.com]

- 18. waters.com [waters.com]

- 19. edepot.wur.nl [edepot.wur.nl]

- 20. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research.wur.nl [research.wur.nl]

Methodological & Application

Application Notes: (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of a Modern Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the edifice of modern synthetic chemistry, offering a robust and versatile method for the construction of C-C bonds. The power of this palladium-catalyzed transformation lies in its remarkable functional group tolerance and its vast scope, largely dictated by the diversity of available boronic acids and their derivatives. Among these, (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid has emerged as a valuable building block in medicinal chemistry and materials science. The presence of the 2-hydroxypropan-2-yl moiety introduces unique solubility and polarity characteristics, potentially influencing not only the pharmacokinetic properties of the final compounds but also the dynamics of the coupling reaction itself.

This guide provides a comprehensive overview of the strategic application of this compound in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and explore the subtle yet significant impact of the hydroxyalkyl substituent on reaction optimization.

I. The Suzuki-Miyaura Catalytic Cycle: A Refresher with a Focus on Substituted Arylboronic Acids

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex.[1][2] This cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a Pd(0) complex, forming a Pd(II) species.[2]

-

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[3][4][5]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

References

- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

The Strategic Application of (3-(2-Hydroxypropan-2-yl)phenyl)boronic Acid in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors often hinges on the availability of versatile and strategically functionalized building blocks. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] (3-(2-Hydroxypropan-2-yl)phenyl)boronic acid, in particular, represents a uniquely valuable reagent for medicinal chemists. Its structure thoughtfully combines the reactive boronic acid moiety with a tertiary alcohol on a phenyl ring, offering a nuanced balance of reactivity and physicochemical properties. The 2-hydroxypropan-2-yl group can significantly influence the solubility, metabolic stability, and pharmacokinetic profile of the resulting drug candidates, making this building block especially attractive for the synthesis of targeted therapeutics.[3][4][5] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase inhibitors, supported by detailed protocols and expert insights.

Case Study: Synthesis of BRAF V600E Inhibitor Analogs

A prominent application of this compound is in the synthesis of analogs of vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many melanomas.[6][7] The core structure of vemurafenib features a complex biaryl system, the assembly of which is ideally suited for a Suzuki-Miyaura cross-coupling reaction. The (3-(2-Hydroxypropan-2-yl)phenyl) moiety in these analogs can serve as a key pharmacophoric element, potentially improving drug-like properties and modulating target engagement.

The rationale for incorporating the (3-(2-Hydroxypropan-2-yl)phenyl) group lies in its potential to:

-

Enhance Solubility: The tertiary alcohol provides a hydrogen bond donor and acceptor, which can improve the aqueous solubility of the final compound, a critical factor for oral bioavailability.

-

Modulate Lipophilicity: The bulky yet polar side chain can fine-tune the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[8]

-

Introduce a Metabolic Soft Spot or Blocking Point: Depending on the surrounding chemical environment, the tertiary alcohol can either serve as a site for phase II metabolism or, conversely, sterically hinder metabolic attack on the aromatic ring.

-

Form Key Interactions with the Target Protein: The hydroxyl group can form crucial hydrogen bonds with amino acid residues in the kinase ATP-binding pocket, enhancing potency and selectivity.

The synthesis of these vemurafenib analogs typically involves the Suzuki-Miyaura coupling of this compound with a suitable halogenated heterocyclic core, such as a substituted pyrazole or pyrrolopyridine.[9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide, a common step in the synthesis of kinase inhibitor scaffolds.

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

| Reagent | CAS Number | Molecular Weight | Purpose |

| This compound | 955369-43-4 | 180.01 | Arylating agent |

| Aryl Halide (e.g., 4-bromo-1H-pyrazole) | Varies | Varies | Coupling partner |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Base |

| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |

| Water (H₂O) | 7732-18-5 | 18.02 | Co-solvent |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Extraction solvent |

| Brine (saturated NaCl solution) | N/A | N/A | Washing agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | 7757-82-6 / 7487-88-9 | 142.04 / 120.37 | Drying agent |

| Silica Gel | 7631-86-9 | 60.08 | Stationary phase for chromatography |

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol, 1.2 eq), and sodium carbonate (2.0 mmol, 2.0 eq).

-